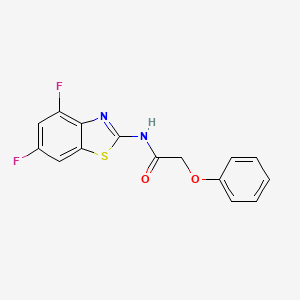

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

CAS No.: 868368-80-3

Cat. No.: VC5267098

Molecular Formula: C15H10F2N2O2S

Molecular Weight: 320.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 868368-80-3 |

|---|---|

| Molecular Formula | C15H10F2N2O2S |

| Molecular Weight | 320.31 |

| IUPAC Name | N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |

| Standard InChI | InChI=1S/C15H10F2N2O2S/c16-9-6-11(17)14-12(7-9)22-15(19-14)18-13(20)8-21-10-4-2-1-3-5-10/h1-7H,8H2,(H,18,19,20) |

| Standard InChI Key | XJXKTHZNWOMWEU-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C=C(C=C3S2)F)F |

Introduction

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of the amide functional group classifies it as an amide, contributing to its chemical reactivity and biological activity.

Synthesis and Characterization

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide typically involves several key steps, including the use of specific solvents like DMF or DMSO, and purification methods such as recrystallization or chromatography. The synthesis requires careful control of reaction conditions to ensure high yields and selectivity.

| Synthesis Step | Description |

|---|---|

| 1. Starting Materials | Typically involves benzothiazole derivatives and phenoxyacetamide precursors. |

| 2. Reaction Conditions | Temperature control, choice of solvent (e.g., DMF, DMSO), and catalysts may be necessary. |

| 3. Purification | Methods include recrystallization or chromatography to isolate the desired product. |

Biological Activity and Applications

Benzothiazole derivatives are known for their biological activities, which can include antimicrobial and anticancer properties. The specific biological activity of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide would depend on experimental data from biological assays.

| Potential Application | Description |

|---|---|

| Antimicrobial Activity | Benzothiazole derivatives have shown antimicrobial properties in various studies. |

| Anticancer Activity | Some benzothiazoles exhibit anticancer activity, though specific data for this compound is not available. |

| Materials Science | The compound's unique structure may contribute to applications in materials science, though specific uses are not detailed. |

Analytical Techniques

To confirm the structural integrity and purity of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed.

| Analytical Technique | Purpose |

|---|---|

| NMR Spectroscopy | Provides detailed information on the molecular structure. |

| Mass Spectrometry | Helps in determining the molecular weight and fragmentation pattern. |

| IR Spectroscopy | Identifies functional groups present in the compound. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume